molecular formula C18H15FN2OS B2821596 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide CAS No. 313274-45-2

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide

Cat. No. B2821596
M. Wt: 326.39
InChI Key: DKZRXMUMMYJNGS-UHFFFAOYSA-N
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Description

“N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are important in medicinal chemistry due to their diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Molecular Structure Analysis

Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton and the calculated π-electron density show that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Anticonvulsant Activity

Compounds related to "N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide," particularly those derived from 1,3,4-thiadiazole, have demonstrated significant anticonvulsive activity in preclinical models. These findings suggest potential applications in the development of new antiepileptic drugs (Sych et al., 2018).

Anticancer Agents

Benzothiazole derivatives have been recognized for their anticancer properties. Novel 2-((5-substitutedbenzothiazol-2-yl)thio)-N’-(2-(4-(substitutedphenyl)ethylidene)acetohydrazide derivatives investigated for their anticancer activity showed promising results against various cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Osmaniye et al., 2018).

Anti-inflammatory and Antinociceptive Properties

Thiazolo[3,2-a]pyrimidine derivatives, structurally related to the compound , have been assessed for anti-inflammatory and antinociceptive activities. Certain derivatives exhibited significant anti-inflammatory and antinociceptive effects, offering insights into new therapeutic options for managing pain and inflammation (Alam et al., 2010).

Antimicrobial Applications

Fluorobenzamides containing thiazole and thiazolidine have been synthesized and evaluated as antimicrobial agents, demonstrating activity against a range of bacterial and fungal strains. These findings indicate the potential use of such compounds in treating infectious diseases (Desai et al., 2013).

Agonists of Benzodiazepine Receptors

A new series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives were synthesized and evaluated as anticonvulsant agents, showing potential as agonists for benzodiazepine receptors. Some compounds demonstrated considerable anticonvulsant activity, suggesting applications in the development of new treatments for anxiety and convulsive disorders (Faizi et al., 2017).

properties

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS/c1-2-12-7-9-13(10-8-12)16-11-23-18(20-16)21-17(22)14-5-3-4-6-15(14)19/h3-11H,2H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZRXMUMMYJNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide

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